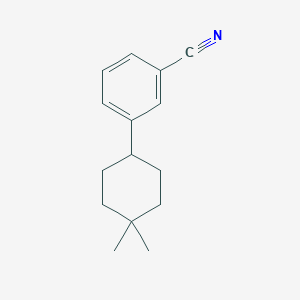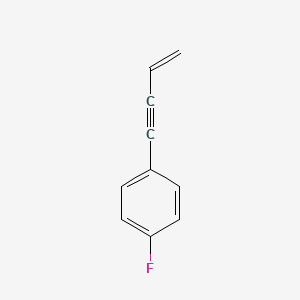
(S)-1-(3-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a chiral center at the carbon adjacent to the amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chloro-5-fluoroaniline.
Formation of Intermediate: The aniline undergoes a Friedel-Crafts alkylation reaction with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the corresponding ketone intermediate.
Reduction: The ketone intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired amine.
Chiral Resolution: The racemic mixture of the amine is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Friedel-Crafts alkylation and reduction steps, as well as automated chiral resolution techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like sodium borohydride.
Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted aromatic compounds with new functional groups replacing the chloro or fluoro substituents.
Applications De Recherche Scientifique
(S)-1-(3-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of chiral amines with biological targets.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(3-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-(3-Chloro-5-fluorophenyl)(cyclopropyl)methanamine
- (S)-2-(3-Chloro-5-fluorophenyl)piperidinehydrochloride
- 3-Chloro-5-fluorophenylboronic acid
Uniqueness
(S)-1-(3-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific chiral center and the presence of both chloro and fluoro substituents on the aromatic ring. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C11H15ClFN |
|---|---|
Poids moléculaire |
215.69 g/mol |
Nom IUPAC |
(1S)-1-(3-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15ClFN/c1-11(2,3)10(14)7-4-8(12)6-9(13)5-7/h4-6,10H,14H2,1-3H3/t10-/m1/s1 |
Clé InChI |
UYRJSCDIBOBCHK-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C1=CC(=CC(=C1)Cl)F)N |
SMILES canonique |
CC(C)(C)C(C1=CC(=CC(=C1)Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


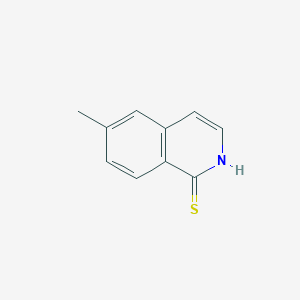
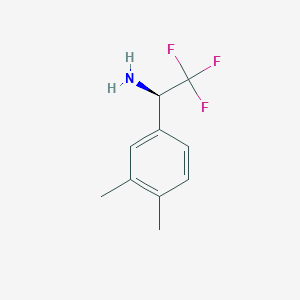

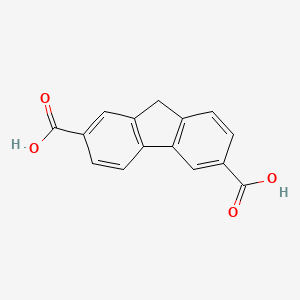
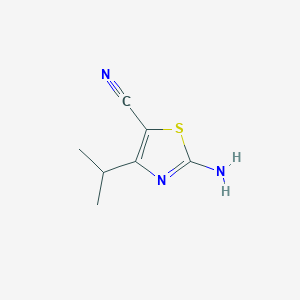
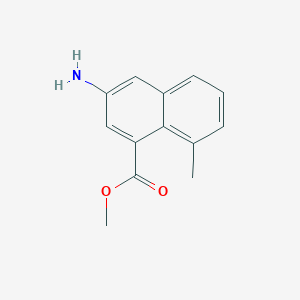

![4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12839614.png)

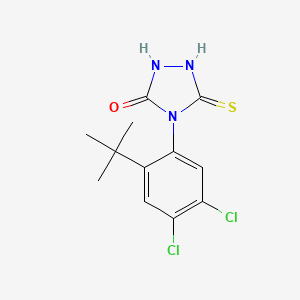
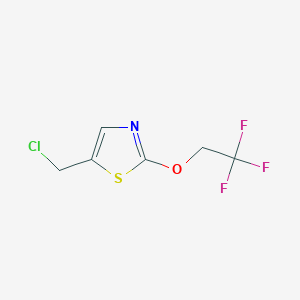
![1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane](/img/structure/B12839628.png)
